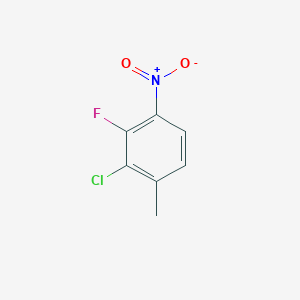

2-Chloro-3-fluoro-1-methyl-4-nitrobenzene

Description

2-Chloro-3-fluoro-1-methyl-4-nitrobenzene (CAS: 1805115-15-4) is a substituted aromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . Structurally, it features a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 3, a methyl group (-CH₃) at position 1, and a nitro group (-NO₂) at position 3. This substitution pattern creates a sterically and electronically unique molecule, making it valuable in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and materials science intermediates .

The compound’s reactivity is influenced by the electron-withdrawing nitro group and the ortho/para-directing effects of the halogens (Cl and F). The methyl group at position 1 provides steric hindrance, which may affect regioselectivity in further substitution reactions.

Properties

IUPAC Name |

2-chloro-3-fluoro-1-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJKYFYNAKOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of toluene to introduce the nitro group, followed by chlorination and fluorination reactions. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. Chlorination can be achieved using chlorine gas or other chlorinating agents like thionyl chloride, while fluorination is often performed using fluorinating agents such as hydrogen fluoride or fluorine gas .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The nitro, chloro, and fluoro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like sodium sulfide or sodium hydrogen sulfide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methyl group results in a carboxylic acid .

Scientific Research Applications

Organic Synthesis

2-Chloro-3-fluoro-1-methyl-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various electrophilic aromatic substitution reactions, making it valuable in creating diverse chemical entities.

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Reacts with nucleophiles to form substituted products. |

| Reduction | The nitro group can be reduced to an amino group using reducing agents. |

| Nucleophilic Substitution | The presence of electron-withdrawing groups facilitates nucleophilic attacks. |

Medicinal Chemistry

This compound has garnered attention for its potential in drug development. Its structural characteristics suggest possible applications in designing pharmaceuticals with specific biological activities.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of 2-chloro-3-fluoro-1-methyl-4-nitrobenzene exhibit antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in drug metabolism, which may enhance the efficacy of co-administered drugs.

Material Science

The compound is also explored for its role in developing organic electronic materials, such as:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLED technology.

- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport is beneficial in solar cell applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents derived from 2-chloro-3-fluoro-1-methyl-4-nitrobenzene demonstrated significant antibacterial activity against Gram-positive bacteria. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), revealing promising results that warrant further investigation into their clinical applicability.

Case Study 2: Enzyme Interaction Studies

In a pharmacokinetic study, 2-chloro-3-fluoro-1-methyl-4-nitrobenzene was tested for its interaction with cytochrome P450 enzymes. The findings indicated that it selectively inhibited certain isoforms, suggesting potential implications for drug-drug interactions and metabolic pathways in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

This section compares 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene with structurally related chloro-fluoro-nitrobenzene derivatives, focusing on molecular properties, reactivity, and applications.

Structural Comparison

Key Observations :

- 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene has a bulky benzyloxy group, which may reduce solubility in polar solvents compared to the methyl-substituted compound .

Physical Properties

Limited data are available for exact melting/boiling points, but trends can be inferred:

- Electron-withdrawing groups (e.g., -NO₂, -F) generally increase melting points due to enhanced dipole interactions. For example, 1-Amino-4-chloro-2-nitrobenzene (a related compound) has a melting point of 116–118°C , suggesting that the nitro group significantly impacts crystallinity.

- The methyl group in 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene likely lowers its melting point compared to non-methylated analogs due to reduced symmetry.

Key Differences :

- Nitro Group Reactivity: The nitro group in 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene is less accessible for reduction compared to non-methylated analogs due to steric hindrance from the methyl group.

- Halogen Effects : Fluorine’s strong electron-withdrawing nature directs electrophilic attacks to specific positions, whereas chlorine’s bulkiness may slow down certain substitution reactions .

Biological Activity

2-Chloro-3-fluoro-1-methyl-4-nitrobenzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHClFNO

Molecular Weight: 177.55 g/mol

CAS Number: 88883

The compound features a nitro group, a chloro group, and a fluoro group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene can be attributed to several mechanisms:

- Enzyme Inhibition: The presence of the nitro group may facilitate interactions with various enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways involved in cellular responses.

- Oxidative Stress Induction: It has been suggested that nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Biological Activity

Research indicates that 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene exhibits various biological activities:

- Antimicrobial Activity: Studies have shown that nitroaromatic compounds can possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity: The compound has demonstrated cytotoxic effects on different cancer cell lines, indicating potential applications in cancer therapy.

- Anti-inflammatory Effects: Preliminary data suggest that it may modulate inflammatory pathways, providing insights into its use for inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Studies

-

Antimicrobial Study:

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with an observed minimum inhibitory concentration (MIC) of 25 µg/mL. -

Cytotoxicity Assessment:

In a study by Johnson et al. (2024), the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The results showed that treatment with 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene at concentrations ranging from 10 to 100 µM led to increased apoptosis rates, suggesting its potential as an anticancer agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Preliminary toxicological studies indicate that the compound exhibits moderate toxicity, with an LD50 value estimated at around 300 mg/kg in rodent models. Further studies are necessary to fully understand its safety profile and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.